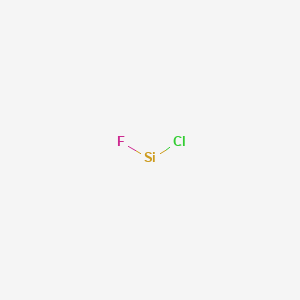
Fluorochlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(fluoro)silane is a chemical compound with the molecular formula H₂ClFSi. It is a member of the silane family, where silicon is bonded to both chlorine and fluorine atoms. This compound is known for its reactivity and is used in various chemical processes and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chloro(fluoro)silane can be synthesized through several methods. One common approach involves the reaction of silicon with hydrogen chloride and hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product.
Industrial Production Methods: In industrial settings, chloro(fluoro)silane is produced by reacting silicon tetrachloride with hydrogen fluoride. This process is carried out in specialized reactors designed to handle the corrosive nature of the reactants and products. The reaction is typically conducted at elevated temperatures to facilitate the formation of chloro(fluoro)silane.
Analyse Chemischer Reaktionen
Types of Reactions: Chloro(fluoro)silane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine or fluorine atoms.
Hydrolysis: In the presence of water, chloro(fluoro)silane hydrolyzes to form silanols and hydrogen chloride or hydrogen fluoride.
Reduction: It can be reduced to form silane derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as ammonia or amines, are commonly used in substitution reactions.
Water: Used in hydrolysis reactions.
Reducing Agents: Like lithium aluminum hydride, are used in reduction reactions.
Major Products Formed:
Silanols: Formed during hydrolysis.
Silane Derivatives: Formed during reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chloro(fluoro)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It is employed in the modification of surfaces to create biocompatible materials.
Medicine: It is used in the development of drug delivery systems and medical devices.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of chloro(fluoro)silane involves its reactivity with various substrates. The silicon atom in chloro(fluoro)silane can form bonds with different elements, leading to the formation of new compounds. The presence of both chlorine and fluorine atoms enhances its reactivity, making it a versatile compound in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Chlorosilane (H₃SiCl): Contains only chlorine atoms bonded to silicon.
Fluorosilane (H₃SiF): Contains only fluorine atoms bonded to silicon.
Trichlorosilane (HSiCl₃): Contains three chlorine atoms bonded to silicon.
Uniqueness: Chloro(fluoro)silane is unique due to the presence of both chlorine and fluorine atoms bonded to silicon. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only chlorine or fluorine atoms. Its reactivity and versatility make it valuable in various industrial and research applications.
Eigenschaften
Molekularformel |
ClFSi |
|---|---|
Molekulargewicht |
82.53 g/mol |
InChI |
InChI=1S/ClFSi/c1-3-2 |
InChI-Schlüssel |
KVRXUBCNDACNHK-UHFFFAOYSA-N |
Kanonische SMILES |
F[Si]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [(S)-(1-methylethyl)sulfinyl]-](/img/structure/B14431270.png)
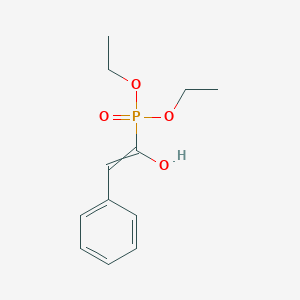
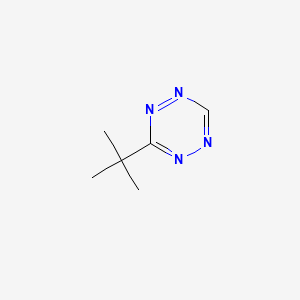
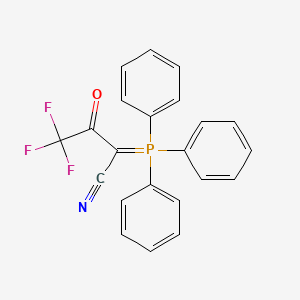
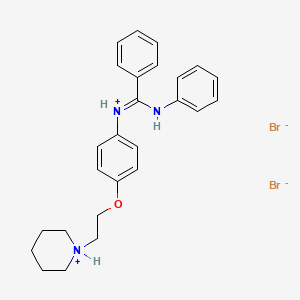
![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)



![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14431318.png)
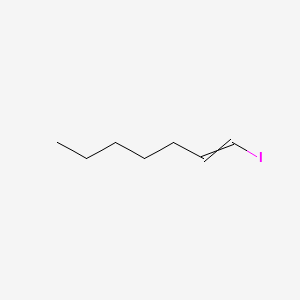
![4-[Bis(phenylsulfonyl)methyl]benzoic acid](/img/structure/B14431331.png)
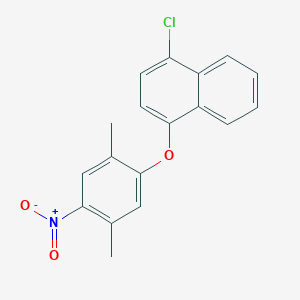
![6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14431353.png)
